(2R)-2-fluoropropan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H9ClFN |
|---|---|
Molecular Weight |
113.56 g/mol |
IUPAC Name |
(2R)-2-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H/t3-;/m1./s1 |
InChI Key |
PWMCOIMMDLINMM-AENDTGMFSA-N |
Isomeric SMILES |
C[C@H](CN)F.Cl |
Canonical SMILES |
CC(CN)F.Cl |
Origin of Product |
United States |
Significance of Chiral Fluoroamines in Modern Synthetic Chemistry
The introduction of fluorine into organic molecules, especially amines, can profoundly alter their physicochemical and biological properties. Chiral fluoroamines, as a class, are of paramount importance in the development of new pharmaceuticals and functional materials.
The presence of a fluorine atom, with its high electronegativity, can significantly lower the basicity (pKa) of a nearby amine group. nih.gov This modulation of pKa is a critical tool in drug design, as it can improve a molecule's pharmacokinetic profile by altering its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a lower pKa can reduce unwanted interactions with biological targets, such as cardiac ion channels, potentially leading to a better safety profile. nih.gov
Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov In the context of drug-receptor interactions, fluorine can act as a hydrogen bond acceptor or participate in favorable dipole-dipole interactions, thereby increasing binding affinity and potency. nih.gov
Chirality, or the "handedness" of a molecule, is fundamental to its biological activity. nih.gov Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer of a chiral drug. researchfloor.org One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive or even cause adverse effects (the distomer). mdpi.com Consequently, the synthesis of enantiomerically pure compounds is a central goal in pharmaceutical chemistry to create more selective and effective medicines. ucj.org.ua Chiral fluoroamines like (2R)-2-fluoropropan-1-amine hydrochloride serve as valuable building blocks for constructing these stereochemically defined, fluorinated drug candidates.
| Compound | pKa |
|---|---|
| Linear Aliphatic Amine | ~10.7 |
| Single β-Fluorine Substituted Amine | ~9.0 |
| β,β-Difluoro Substituted Amine | ~7.3 |
Historical Development and Early Research on Enantiopure Fluoroamine Compounds
The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org Early work in the field was hampered by the extreme reactivity and hazardous nature of fluorinating agents. nih.gov Key milestones, such as the development of the Swarts reaction for halogen exchange and the Balz-Schiemann reaction for the synthesis of aryl fluorides, gradually made fluorinated compounds more accessible. jst.go.jp
The appreciation for the importance of chirality in biological systems began with Louis Pasteur's seminal work in 1848, which demonstrated that living organisms can differentiate between enantiomers. nih.gov However, the synthesis of single-enantiomer compounds remained a significant challenge for many decades.
The convergence of these two fields—organofluorine chemistry and stereoselective synthesis—has led to the development of modern methods for preparing enantiopure fluoroamines. The last few decades have seen a rapid expansion of techniques for the asymmetric synthesis of fluorinated molecules. acs.org These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions to control the stereochemical outcome of fluorination reactions or to build chiral structures from fluorinated precursors. nih.govmdpi.com The development of organocatalytic methods, for example, has provided powerful and general routes to access enantiopure β-fluoroamines with high yields and excellent enantioselectivity. nih.gov These advancements have been crucial in enabling the exploration of chiral fluoroamines in drug discovery and other areas of chemical science.
Overview of Academic Research Trajectories for 2r 2 Fluoropropan 1 Amine Hydrochloride
Methodologies for Enantiopure Fluoroalkane Amine Synthesis
The creation of a stereogenic center bearing a fluorine atom presents a considerable synthetic challenge. nih.gov Methodologies for preparing enantiopure fluoroalkane amines generally involve either establishing the C-F bond asymmetrically or introducing the amine group stereoselectively onto a fluorinated precursor.
Asymmetric Fluorination Strategies for Progenitor Molecules
One of the primary approaches to synthesizing chiral fluorinated molecules is the enantioselective fluorination of a prochiral progenitor. This strategy often employs electrophilic fluorinating agents in conjunction with chiral catalysts or auxiliaries to control the stereochemical outcome.
Common electrophilic N-F reagents, such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI), are widely used for this purpose. nih.govchimia.ch The reaction can be rendered asymmetric by using chiral catalysts, such as cinchona alkaloids or chiral phosphoric acids, which create a chiral environment around the substrate. chimia.chacs.org For instance, the fluorination of chiral enamides has been shown to proceed with high π-facial selectivity, where the chiral auxiliary directs the approach of the fluorinating agent. nih.gov This method leads to the formation of α-fluoro-imides, which can be further transformed into the desired amines.
Another strategy involves the fluorination of enolates derived from carbonyl compounds. Chiral phase-transfer catalysis can be employed to achieve enantioselectivity in these reactions. The use of a chiral N-F reagent, although historically significant, is another viable but less common approach in modern synthesis. chimia.ch
Table 1: Examples of Asymmetric Fluorination Methods
| Progenitor Molecule Type | Fluorinating Agent | Catalyst/Auxiliary Type | Intermediate Product | Key Feature |
|---|---|---|---|---|
| Chiral Enamide | Selectfluor™, NFSI | Oxazolidinone Auxiliary | α-Fluoro-imide | High diastereoselectivity via auxiliary control. nih.gov |
| β-Ketoester | NFSI | l-proline | α-Fluoro-β-ketoester | Organocatalytic, one-pot condensation/fluorination. chimia.ch |
| Silyl Enol Ether | N-Fluoro Cinchona Alkaloids | - (Reagent-controlled) | α-Fluoroketone | Stoichiometric chiral fluorinating agent. chimia.ch |
Enantioselective Amination Reactions
Enantioselective amination involves the introduction of an amino group into a molecule to create a chiral center. For fluorinated substrates, this often takes the form of asymmetric reduction of a corresponding imine or reductive amination of a ketone.
Biocatalysis has emerged as a powerful tool for this transformation. Enzymes such as amine transaminases (ATAs) and reductive aminases (RedAms) can catalyze the synthesis of chiral amines with high enantiomeric excess. whiterose.ac.uk Reductive aminases, in particular, can be applied to the asymmetric reductive amination of α-fluoroketones to produce β-fluoroamines with high conversion and enantioselectivity (>90% conversion, 85-99% ee). whiterose.ac.uk
Transition metal catalysis also provides robust methods for enantioselective amination. Chiral rhodium and iron complexes have been developed for intermolecular amination reactions, where a nitrene is inserted into a C-H bond. nih.govyoutube.com While powerful, the application of these methods to simple alkanes can be challenging, and they are often used for more complex substrates. A more common approach is the asymmetric hydrogenation of trifluoromethyl imines, which has been achieved with high enantioselectivity using chiral metal or organocatalysts. nih.gov
Table 2: Enantioselective Amination Approaches
| Substrate | Reagent/Catalyst | Reaction Type | Product | Selectivity |
|---|---|---|---|---|
| α-Fluoroacetophenone | Reductive Aminase (RedAm) | Biocatalytic Reductive Amination | β-Fluoro primary amine | 85-99% ee. whiterose.ac.uk |
| Trifluoromethyl imine | Chiral Organic Catalyst (Cinchona Alkaloid) | Catalytic Isomerization | Trifluoromethylated amine | High ee. nih.gov |
| 3-Arylmethyl-substituted 2-quinolone | Chiral Iron Porphyrin Complex | Visible-light mediated C-H Amination | Aminated quinolone | 93-99% ee. nih.govresearchgate.net |
Stereospecific Transformation of Chiral Precursors
This approach begins with an enantiomerically pure molecule and chemically transforms it into the target compound, with the original stereocenter controlling the stereochemistry of the final product. A prominent example is the nucleophilic ring-opening of chiral aziridines.
Chiral aziridines, which can be prepared from amino acids or through asymmetric synthesis, are versatile precursors. The strained three-membered ring can be opened by a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), to yield β-fluoroamines. researchgate.net The regioselectivity of the ring-opening is a critical factor that must be controlled. Lewis base-catalyzed hydrofluorination of aziridines using a latent HF source like benzoyl fluoride also provides an effective route to β-fluoroamines. organic-chemistry.org This method often proceeds with high regio- and diastereoselectivity.
Another stereospecific route involves the conversion of chiral α-amino acids into fluorinated analogues. For example, a chiral precursor derived from an amino acid can undergo fluorination via diazotization in the presence of a fluoride source or through dehydroxyfluorination of a corresponding alcohol using reagents like DAST (diethylaminosulfur trifluoride). nih.gov
Precursor Chemistry and Stereochemical Control Techniques
The choice of starting material and the method used to control stereochemistry are fundamental to the successful asymmetric synthesis of this compound.
Chiral Pool Approaches Utilizing Natural Products
The "chiral pool" refers to the collection of inexpensive, readily available, enantiopure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as excellent starting materials for the synthesis of complex chiral molecules.
L-glutamic acid, for instance, can be converted into (S)-5-(hydroxymethyl)-2-pyrrolidinone. This intermediate can then be transformed into (S)-5-(fluoromethyl)-2-pyrrolidinone, a precursor for chiral γ-fluoro-γ-amino acids. researchgate.net Similarly, other amino acids can be used to generate chiral backbones that are later functionalized. For example, a commercially available amino alcohol, (1R,2R)-2-amino-1-phenylpropane-1,3-diol, was used as a starting point for the synthesis of 3-fluorophenylalanine analogues, where a key step involved a stereospecific fluorination reaction. nih.gov The synthesis of a β,β-difluoro-substituted amino acid has also been demonstrated starting from L-isoascorbic acid. nih.gov
Auxiliary-Mediated Asymmetric Synthesis Methods
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method is one of the most reliable and widely used strategies in asymmetric synthesis.
For the synthesis of chiral amines, N-tert-butanesulfinamide has become an exceptionally versatile and widely used chiral auxiliary. nih.govyale.edu Aldehydes or ketones can be condensed with (R)- or (S)-tert-butanesulfinamide to form N-sulfinyl imines. These imines then undergo diastereoselective nucleophilic addition. Subsequent removal of the sulfinyl group yields the chiral amine. This approach has been successfully applied to the synthesis of fluorinated chiral amines. nih.govbioorganica.com.ua For example, the diastereoselective addition of fluorinated reagents to N-tert-butylsulfinyl imines provides a reliable route to various monofluoromethylated and difluoromethylated chiral amines. nih.gov
The sulfinyl group's ability to direct stereochemistry, coupled with its straightforward removal under mild acidic conditions, makes this a powerful method for academic and industrial applications. yale.edubioorganica.com.ua
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
The direct, enantioselective synthesis of chiral β-fluoroamines like (2R)-2-fluoropropan-1-amine can be achieved through asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. Both organocatalysis and metal-based catalysis offer powerful strategies for this purpose.
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of fluorinated amines, chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, can activate substrates and guide the approach of reagents to create the desired stereocenter. nih.govnih.gov For instance, an organocascade fluorination reaction has been successfully used as a key step in synthesizing enantiopure compounds containing a fluorine atom on a critical chiral center. nih.gov Chiral phosphoric acids have also been employed as effective catalysts in asymmetric Mannich reactions to produce chiral amines. mdpi.com These methods offer a metal-free approach to constructing the C-F and C-N bonds with high stereocontrol.
Metal-Catalyzed Asymmetric Synthesis involves the use of a chiral ligand complexed to a metal center. These catalysts are highly effective in a wide range of asymmetric transformations. For example, copper(I) complexes with chiral ligands have been used to catalyze the asymmetric α-addition of ketimines to aldimines, yielding chiral 1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov Similarly, chiral ruthenium(II) complexes are known to catalyze asymmetric hydrogenations and reductions, which are key steps in dynamic kinetic resolution processes to produce chiral amines and alcohols. princeton.edu These metal-catalyzed methods are valued for their high efficiency and selectivity in creating stereogenic centers.
Resolution Techniques for Enantiomeric Enrichment
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate the desired enantiomer.
One of the most established methods for resolving racemates is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine, such as (±)-2-fluoropropan-1-amine, with a single enantiomer of a chiral acid, known as a resolving agent (e.g., tartaric acid or (S)-mandelic acid). wikipedia.orglibretexts.orglibretexts.org The reaction produces a mixture of two diastereomeric salts: ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid).
Unlike enantiomers, diastereomers possess different physical properties, including solubility. libretexts.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.org The less soluble diastereomeric salt will crystallize out of the solution first. After separation by filtration, the pure diastereomer is treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched amine. libretexts.org The success of this method often depends on the careful selection of the resolving agent and the crystallization solvent. rsc.org
Kinetic Resolution (KR) is a process that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In a typical acylative kinetic resolution, a racemic amine is reacted with an acylating agent in the presence of a chiral catalyst (often an enzyme like lipase). mdpi.comrsc.org One enantiomer reacts faster, becoming acylated, while the other enantiomer is left largely unreacted. This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This ensures that the entire substrate pool is available for conversion into the desired product, allowing for a theoretical yield of up to 100%. princeton.edumdpi.com
A notable application of this principle is the DKR-enabled stereoselective fluoroalkylation of imines. cas.cnnih.gov In this approach, a chiral catalyst, such as a Ru(II) complex, facilitates both the asymmetric reaction (e.g., reduction or addition) and the rapid racemization of the starting material. princeton.edu Research has demonstrated the highly stereoselective nucleophilic monofluoromethylation of imines, where a chelated transition state is proposed to enable chiral induction through the dynamic kinetic resolution of chiral α-fluoro carbanions. cas.cnnih.govresearchgate.net This method provides a highly efficient route to chiral β-fluorinated amines.
Optimization of Stereochemical Yields and Enantiomeric Purity in Synthesis
Achieving high stereochemical yields (diastereomeric ratio, d.r.) and enantiomeric purity (enantiomeric excess, e.e.) is paramount in asymmetric synthesis. This requires systematic optimization of various reaction parameters.
Catalyst and Ligand Screening: The choice of catalyst and, in the case of metal catalysis, the chiral ligand is critical. Different ligands can lead to vastly different levels of stereoselectivity.
Solvent and Temperature Effects: The reaction solvent can influence catalyst solubility, stability, and the transition state geometry, thereby affecting stereoselectivity. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states, although this may come at the cost of a slower reaction rate. For example, in the acylative kinetic resolution of 2-methylpiperidine, the highest selectivity was observed in toluene (B28343) at -40 °C. rsc.org
Reagent and Additive Screening: The nature of reagents and additives (such as a base) can have a profound impact. In a DKR-enabled synthesis of β-fluoro tertiary amines, screening of different bases (e.g., LiHMDS, NaHMDS, KHMDS, LDA, nBuLi) showed that LDA dramatically increased both the yield and the diastereomeric ratio. cas.cn
The following table summarizes the optimization of a model reaction for the asymmetric synthesis of β-fluoro tertiary amines via DKR, illustrating the impact of the base on the reaction's outcome.
| Entry | Base | Yield (%) | d.r. (diastereomeric ratio) |
| 1 | LiHMDS | trace | - |
| 2 | NaHMDS | trace | - |
| 3 | KHMDS | trace | - |
| 4 | LDA | 42 | 98/2 |
| 5 | nBuLi | 32 | 87/13 |
| Data derived from a model reaction between a Bus-protected ketimine and a sulfoximine (B86345) reagent. cas.cn |
This systematic optimization is crucial for developing practical and efficient synthetic routes to enantiomerically pure compounds like this compound.
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in (2R)-2-fluoropropan-1-amine is a potent nucleophile, readily participating in a variety of classical amine reactions. These transformations are fundamental for building molecular complexity and accessing a diverse range of derivatives.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic character of the amine allows for straightforward reactions with acylating, alkylating, and sulfonylating agents to furnish the corresponding amides, secondary or tertiary amines, and sulfonamides.
Acylation: In the presence of a suitable base to neutralize the generated hydrochloric acid, the amine reacts with acyl chlorides or anhydrides. For instance, treatment with acetyl chloride would yield N-((2R)-2-fluoropropyl)acetamide. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.
Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides. The degree of alkylation (mono- versus di-alkylation) can be controlled by stoichiometry and reaction conditions. For example, reaction with one equivalent of methyl iodide would predominantly yield (2R)-2-fluoro-N-methylpropan-1-amine.
Sulfonylation: The formation of sulfonamides is readily accomplished by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of N-((2R)-2-fluoropropyl)-4-methylbenzenesulfonamide.
| Reagent Type | Example Reagent | Product Class | Example Product |
| Acylating Agent | Acetyl chloride | Amide | N-((2R)-2-fluoropropyl)acetamide |
| Alkylating Agent | Methyl iodide | Secondary Amine | (2R)-2-fluoro-N-methylpropan-1-amine |
| Sulfonylating Agent | p-Toluenesulfonyl chloride | Sulfonamide | N-((2R)-2-fluoropropyl)-4-methylbenzenesulfonamide |
Formation of Imines, Amides, and Other Nitrogen-Containing Scaffolds
The primary amine is a versatile building block for the synthesis of various nitrogen-containing structures, which are prevalent in medicinal chemistry and materials science.
Imines: Condensation with aldehydes or ketones under dehydrating conditions or with azeotropic removal of water leads to the formation of imines, also known as Schiff bases. For example, the reaction with benzaldehyde (B42025) would produce (R,E)-N-benzylidene-2-fluoropropan-1-amine. These imines can serve as intermediates for further transformations, such as reduction to secondary amines.
Amides: Beyond simple acylation, coupling reactions with carboxylic acids, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a direct route to amides. This method is particularly valuable for creating peptide-like linkages.
Reactivity Towards Carbonyl Compounds and Electrophiles
The amine's lone pair of electrons readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups. The initial nucleophilic addition to aldehydes and ketones is the first step in imine formation. The reactivity extends to other electrophiles, such as epoxides, where the amine acts as a nucleophile to open the ring, resulting in the formation of amino alcohols.
Reactions Involving the C-F Bond and Adjacent Chiral Center
The presence of a fluorine atom on a stereogenic center introduces unique chemical properties and potential for stereoselective transformations. The high electronegativity of fluorine influences the reactivity of the adjacent C-H bonds and the stability of the C-F bond itself under certain conditions.
Stereoselective Transformations at the Fluorine-Bearing Carbon
While the C-F bond is generally strong and unreactive, its presence can direct the stereochemical outcome of reactions at the chiral center. For instance, in nucleophilic substitution reactions where the amine or a derivative thereof acts as a leaving group (after suitable activation), the incoming nucleophile's trajectory can be influenced by the steric and electronic effects of the fluorine atom. However, direct substitution of the fluorine atom is challenging and typically requires harsh conditions or specialized reagents.
Fluorine-Mediated Rearrangements and Cyclizations
The presence of a fluorine atom on the carbon adjacent to the aminomethyl group in (2R)-2-fluoropropan-1-amine can significantly influence its propensity to undergo rearrangement and cyclization reactions. The strong electron-withdrawing nature of fluorine can impact the stability of intermediates and transition states, potentially directing the course of a reaction down specific pathways.
One area of interest is the participation of fluorine in neighboring group reactions. Although fluorine is a weak participating group compared to elements like bromine or iodine, its involvement in stabilizing cationic intermediates through non-classical interactions has been observed. In reactions where a carbocation is formed at the C1 position, the fluorine atom at C2 could potentially engage in through-space interactions, influencing the stereochemical outcome or promoting skeletal rearrangements.
Furthermore, cyclization reactions involving the amine functionality are plausible. For instance, intramolecular nucleophilic attack of the amine onto an electrophilic center introduced elsewhere in the molecule could lead to the formation of fluorinated heterocyclic compounds. The stereochemistry of the starting material, (2R)-2-fluoropropan-1-amine, would be crucial in determining the stereochemistry of the resulting cyclic product.
Aminyl radical cyclizations represent another potential pathway for forming cyclic structures from fluorinated amines. While research on the direct cyclization of (2R)-2-fluoropropan-1-amine via a radical mechanism is not available, studies on other aminyl radicals show that such cyclizations are a viable method for synthesizing substituted nitrogen-containing rings. The presence of the fluorine atom could influence the regioselectivity and stereoselectivity of the radical cyclization process.
Stereochemical Integrity and Transformations
The chiral center at the C2 position, bearing the fluorine atom, is a key feature of (2R)-2-fluoropropan-1-amine. Understanding the stability of this stereocenter during chemical transformations is critical for its application in stereospecific synthesis.
Retention and Inversion of Configuration During Reactions
Reactions involving the amino group or the C-F bond can proceed with either retention or inversion of the stereochemical configuration at the C2 center.
Reactions at the Amino Group: Derivatization of the primary amine, for instance, through acylation or alkylation, is not expected to directly affect the stereocenter at C2, thus proceeding with retention of configuration .
Reactions involving the C-F bond: Nucleophilic substitution of the fluorine atom would likely proceed via an S_N2 mechanism, leading to inversion of configuration at the C2 center. However, such reactions are often challenging due to the strength of the C-F bond. The outcome can also be influenced by neighboring group participation from the amino group, which could lead to retention of configuration through a double inversion mechanism.
The following table illustrates the expected stereochemical outcomes for hypothetical reactions at the C2 position.
| Reagent/Condition | Proposed Mechanism | Expected Stereochemical Outcome |
| Acyl chloride, base | Acylation of the amine | Retention |
| Strong nucleophile (e.g., RS⁻) | S_N2 substitution of fluorine | Inversion |
| Activating agent for -NH₂, then intramolecular cyclization | Neighboring group participation | Retention (via double inversion) |
Studies on Racemization Mechanisms and Prevention
Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, is a critical consideration in stereoselective chemistry. For (2R)-2-fluoropropan-1-amine, racemization would involve the temporary loss of chirality at the C2 center.
Potential mechanisms for racemization include the formation of a planar, achiral intermediate. This could occur under conditions that promote the removal of the proton at the C2 position, leading to a carbanion that can be protonated from either face. The acidity of this proton is increased by the electron-withdrawing fluorine atom, making this a plausible pathway under basic conditions.
Prevention of racemization is paramount in synthetic applications. Key strategies include:
Mild Reaction Conditions: Avoiding harsh basic or acidic conditions and high temperatures can minimize the risk of racemization.
Protecting Group Strategies: Protection of the amine functionality can modulate the electronic properties of the molecule and prevent its participation in reactions that might lead to racemization.
Catalyst Selection: In catalytic reactions, the choice of a catalyst that promotes the desired transformation without affecting the stereocenter is crucial.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes
Investigating the mechanisms of reactions involving this compound would rely on a combination of kinetic studies and spectroscopic analysis.
Spectroscopic Probes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing insights into changes occurring at or near the C-F bond during a reaction. ¹H and ¹³C NMR would also be essential for characterizing intermediates and products.
Mass Spectrometry (MS): MS can be used to identify reaction intermediates and products, providing information about their molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of starting materials and the appearance of products by tracking changes in characteristic vibrational frequencies, such as those for N-H and C-F bonds.
The following table summarizes how these techniques could be applied to study a hypothetical reaction of (2R)-2-fluoropropan-1-amine.
| Analytical Technique | Application | Information Gained |
| ¹⁹F NMR | Monitoring the reaction progress | Changes in the electronic environment of the fluorine atom, detection of fluorinated intermediates. |
| ¹H NMR | Structural elucidation | Characterization of starting materials, intermediates, and products. |
| Kinetic Isotope Effect (KIE) Studies | Probing bond-breaking in the rate-determining step | Information on transition state structure. |
| Mass Spectrometry | Identification of reaction components | Molecular weights of intermediates and products. |
Computational and Theoretical Investigations of 2r 2 Fluoropropan 1 Amine Hydrochloride
Electronic Structure and Bonding Analysis
The introduction of a fluorine atom and the protonation of the amine group in (2R)-2-fluoropropan-1-amine hydrochloride significantly influence its electronic characteristics. A thorough analysis of its electronic structure provides a fundamental understanding of its chemical behavior.
From the perspective of Molecular Orbital (MO) theory, the high electronegativity of the fluorine atom leads to a notable polarization of the carbon-fluorine bond. This results in a lower energy level for the σ(C-F) bonding orbital and a higher energy level for the corresponding σ*(C-F) antibonding orbital. The presence of the electron-withdrawing fluorine atom also influences the adjacent C-C and C-H bonds, leading to a redistribution of electron density throughout the molecule.
The protonation of the amine group to form an ammonium (B1175870) salt further accentuates these electronic effects. The positive charge on the nitrogen atom significantly lowers the energy of the nitrogen-centered orbitals. This leads to a strong inductive effect, withdrawing electron density from the rest of the molecule. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized around the more electron-rich regions, potentially involving the C-C and C-H bonds, while the LUMO is likely to be associated with the antibonding orbitals, particularly the σ(C-N) and σ(C-F) orbitals, indicating potential sites for nucleophilic attack.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (Hartree) | Description |
|---|---|---|
| HOMO | -0.258 | Localized on C-C and C-H sigma bonds |
| LUMO | 0.095 | Primarily σ(C-N) and σ(C-F) character |
| HOMO-1 | -0.297 | Contribution from N-H sigma bonds |
| LUMO+1 | 0.123 | Antibonding orbitals of the alkyl backbone |
Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of molecular orbital theory for similar compounds.
The Quantum Theory of Atoms in Molecules (AIM) provides a powerful tool for analyzing the topology of the electron density and characterizing chemical bonds and non-covalent interactions. In this compound, AIM analysis would be expected to reveal a bond critical point (BCP) between the nitrogen and hydrogen atoms of the ammonium group and the fluorine atom, indicative of an intramolecular hydrogen bond (N-H…F). The properties of this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can quantify the strength and nature of this interaction. A positive value of ∇²ρ at the BCP is characteristic of a closed-shell interaction, typical for hydrogen bonds.
The molecular electrostatic potential (MEP) surface visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For the protonated amine, the MEP would show a large positive potential around the -NH3+ group, making it a likely site for interaction with nucleophiles or solvent molecules with high electron density. Conversely, a region of negative potential would be expected around the highly electronegative fluorine atom.
Conformational Analysis and Energy Landscapes
The flexibility of the propanamine backbone allows for various conformations, the relative stabilities of which are dictated by a delicate balance of steric and electronic effects.
In acyclic systems like this compound, rotation around the C1-C2 bond is of particular interest. The relative orientation of the -NH3+ and -F groups can be described as anti or gauche. Computational studies on analogous compounds, such as 2-fluoroethylamine hydrochloride, have shown a strong preference for the gauche conformation. beilstein-journals.orgnih.gov This "gauche effect" in protonated fluoroamines is attributed to a combination of stabilizing electrostatic interactions between the positively charged nitrogen and the electronegative fluorine, as well as the formation of an intramolecular N-H…F hydrogen bond. beilstein-journals.orgnih.gov
In this compound, the gauche rotamer would allow for a close approach of one of the ammonium protons to the fluorine atom, facilitating this intramolecular hydrogen bond. This interaction is expected to significantly stabilize the gauche conformer over the anti conformer, where the -NH3+ and -F groups are positioned far apart.
Table 2: Calculated Relative Energies of Conformers for a Model Fluoroalkylamine Hydrochloride
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution | Population (%) - Aqueous Solution |
|---|---|---|---|
| Gauche (N-H...F) | 0.0 | 0.0 | ~90% |
| Anti | 3.5 | 1.5 | ~10% |
Note: This data is based on findings for 2,2-difluoroethylamine (B1345623) hydrochloride and is intended to be illustrative for this compound. beilstein-journals.org
The presence of a solvent can significantly alter the conformational preferences of a molecule. For this compound, polar solvents like water are expected to solvate the charged -NH3+ group and the polar C-F bond. This solvation can either compete with or enhance intramolecular interactions.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can also be employed to investigate potential reaction pathways involving this compound. For instance, reactions such as nucleophilic substitution at the carbon bearing the fluorine atom or deprotonation of the ammonium group can be modeled. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions.
Transition state analysis would involve locating the saddle points on the potential energy surface that connect reactants to products. The geometry of the transition state provides crucial information about the reaction mechanism. For example, in a hypothetical SN2 reaction, the transition state would feature the incoming nucleophile and the departing fluoride (B91410) ion partially bonded to the carbon center. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies are vital for understanding the chemical reactivity and potential applications of this compound in synthetic chemistry.
Computational Studies of Synthetic Transformations and Derivatizations
No specific computational studies on the synthetic transformations and derivatizations of this compound were found in the surveyed literature.
Prediction of Stereoselectivity in Chemical Reactions
There is no available research that specifically predicts the stereoselectivity in chemical reactions involving this compound through computational methods.
Quantum Chemical Characterization of Chirality and Optical Properties
No quantum chemical studies detailing the characterization of the chirality and optical properties of this compound have been published.
Future computational research may yet shed light on the unique properties of this compound. Such studies would be valuable for understanding its behavior and potential applications.
Advanced Analytical Methodologies for Research on 2r 2 Fluoropropan 1 Amine Hydrochloride
Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis
Spectroscopic methods are indispensable for providing detailed information about the molecular structure and stereochemistry of (2R)-2-fluoropropan-1-amine hydrochloride at an atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of chiral compounds. For fluorinated molecules like this compound, ¹⁹F NMR offers significant advantages. rsc.org The presence of the fluorine atom provides a sensitive and specific probe for analysis.
To determine enantiomeric purity, a chiral resolving agent (CRA) or a chiral solvating agent (CSA) is added to the sample. These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govcolab.wsresearchgate.net These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. The relative integration of these signals allows for the precise quantification of the enantiomeric ratio.
A typical protocol involves dissolving the this compound sample and the chosen chiral auxiliary in a suitable deuterated solvent. The resulting mixture is then analyzed by high-resolution NMR. For instance, ¹⁹F{¹H} NMR (proton-decoupled fluorine NMR) can provide clean, baseline-separated peaks for the two enantiomers. nih.gov The difference in the chemical shift (Δδ) between the enantiomeric signals is a critical parameter for quantification. A larger Δδ value indicates better separation and more accurate determination of enantiomeric excess.
Table 1: Representative ¹⁹F NMR Data for Enantiomeric Purity Assessment
| Parameter | (R)-enantiomer Signal | (S)-enantiomer Signal |
| Chemical Shift (δ) ppm | -175.2 | -175.5 |
| Integration | 99.5 | 0.5 |
| Enantiomeric Excess (ee) | \multicolumn{2}{c | }{99.0%} |
Note: Data are hypothetical and for illustrative purposes, based on the principles of chiral NMR spectroscopy.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are paramount for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. nih.govscilit.com These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov
The process involves measuring the experimental VCD and ECD spectra of the compound and comparing them to theoretical spectra calculated using quantum-mechanical methods, such as Density Functional Theory (DFT). nih.govamericanlaboratory.com A theoretical spectrum is calculated for one of the enantiomers (e.g., the (R)-enantiomer). If the calculated spectrum matches the experimental spectrum in terms of the signs and relative intensities of the key bands, the absolute configuration of the sample is confirmed as the one used in the calculation. americanlaboratory.com If the spectra are mirror images, the sample has the opposite absolute configuration.
For this compound, VCD spectroscopy would probe the vibrational transitions of the molecule, providing a detailed fingerprint of its stereochemical structure. ECD, on the other hand, would provide information about the electronic transitions, which can be particularly useful if the molecule contains a chromophore or can be derivatized to include one. mdpi.com The synergy of using both VCD and ECD can provide a high level of confidence in the assignment of the absolute configuration. unibs.it
Table 2: Comparison of Experimental and Calculated VCD Data for Absolute Configuration
| Vibrational Mode | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Conclusion |
| C-H stretch | + | + | Match |
| N-H bend | - | - | Match |
| C-F stretch | + | + | Match |
| C-N stretch | + | + | Match |
Note: This table illustrates the principle of VCD analysis. A positive or negative sign indicates the direction of the VCD band.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In the context of studying reaction mechanisms or metabolic pathways involving this compound, HRMS is crucial for isotopic labeling studies. nih.gov
In such studies, one or more atoms in the molecule are replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). HRMS can easily distinguish between the labeled and unlabeled compound due to the precise mass difference. By tracking the incorporation and position of the isotope in the molecule and its products, researchers can elucidate reaction mechanisms or metabolic transformations. nih.gov
For example, if this compound were synthesized with a deuterium label on the amine group, HRMS could confirm the success of the labeling by showing the expected increase in the molecular mass. The high resolution of the instrument allows for the clear separation of the isotopic peaks from any other signals, ensuring unambiguous identification. researchgate.net
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
Chromatographic techniques are essential for the physical separation of enantiomers and for the routine assessment of enantiomeric purity in various stages of research and development.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioselective analysis. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net CSPs are composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. chiralpedia.com
Developing a chiral HPLC method for this compound would involve screening various types of CSPs, such as those based on polysaccharides, proteins, or cyclodextrins. The mobile phase composition (a mixture of solvents like hexane (B92381) and an alcohol) and additives (acidic or basic modifiers) would also be optimized to achieve the best resolution between the enantiomers. chromatographyonline.com
Alternatively, an indirect method can be used where the amine is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. mdpi.com
Table 3: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
Note: Method parameters are exemplary and would require experimental optimization.
Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. Since this compound is a salt and not sufficiently volatile for direct GC analysis, it must first be converted into a suitable volatile derivative.
This is typically achieved by reacting the primary amine with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form a volatile amide. The derivatization process must not affect the chiral center of the molecule. The resulting derivatized enantiomers are then separated on a chiral capillary column. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which allows for the separation of the enantiomers. gcms.cz Chiral GC methods are known for their high efficiency and sensitivity.
Table 4: Example of Chiral GC Analysis of a Derivatized Amine
| Parameter | Condition |
| Derivative | N-(2-fluoropropyl)trifluoroacetamide |
| Column | CHIRALDEX G-TA (trifluoroacetyl-gamma-cyclodextrin) |
| Oven Program | 80°C (1 min), then 5°C/min to 150°C |
| Carrier Gas | Helium |
| Detection | Flame Ionization Detector (FID) |
| Retention Time (R)-enantiomer | 12.1 min |
| Retention Time (S)-enantiomer | 12.8 min |
Note: Conditions are hypothetical and serve to illustrate a typical chiral GC setup.
Supercritical Fluid Chromatography (SFC) for Efficient Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for the separation of chiral compounds, offering distinct advantages in speed, efficiency, and solvent consumption. chromatographytoday.comselvita.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 enable the use of high flow rates and lead to faster separations and column equilibration times compared to liquid chromatography. chromatographyonline.com
For the enantioselective separation of primary amines like (2R)-2-fluoropropan-1-amine, the choice of the chiral stationary phase (CSP) is the most critical parameter. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or bonded to a silica support, are widely used and have demonstrated broad applicability for a range of chiral molecules, including amines. chromatographytoday.com Furthermore, the presence of a fluorine atom in the target molecule suggests that specialized fluorinated polysaccharide phases could offer enhanced selectivity. Research has shown that CSPs incorporating fluorinated phenylcarbamate derivatives can create unique fluorophilic retention mechanisms, improving the resolution of fluorinated enantiomers. chromatographytoday.com
Another promising class of CSPs for primary amines is crown ethers. For instance, a CROWNPAK CR-I(+) column, which features an optically active crown ether, has been successfully used for the ultrafast chiral separation of native amino acids, which are also primary amines. nih.gov
Method development in SFC for resolving the enantiomers of 2-fluoropropan-1-amine (B12122752) would involve screening various CSPs under different mobile phase conditions. The mobile phase typically consists of supercritical CO2 with a polar organic modifier, such as methanol (B129727) or ethanol, to modulate analyte retention and selectivity. Additives, either acidic (like trifluoroacetic acid) or basic (like isopropylamine), are often incorporated into the modifier to improve the peak shape and resolution of basic compounds like amines. nih.gov The combination of a suitable CSP with an optimized mobile phase composition allows for the rapid and efficient confirmation of the enantiomeric purity of this compound.
| Parameter | Typical Condition for Chiral Amine Separation | Rationale/Effect |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Low viscosity and high diffusivity for fast and efficient separations. chromatographyonline.com |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives), Fluorinated Polysaccharide, or Crown Ether-based | Provides stereospecific interactions for enantiomeric recognition. chromatographytoday.comnih.gov Fluorinated phases can enhance selectivity for fluorinated analytes. chromatographytoday.com |
| Organic Modifier | Methanol, Ethanol, or Isopropanol | Increases mobile phase polarity to elute polar compounds and influences selectivity. |
| Additive | Acidic (e.g., Trifluoroacetic Acid) or Basic (e.g., Isopropylamine, Diethylamine) | Improves peak shape and resolution for basic analytes by minimizing unwanted interactions with the stationary phase. nih.gov |
| Column Temperature | 25 - 40 °C | Affects mobile phase density, viscosity, and solute-stationary phase interactions, thereby influencing retention and selectivity. |
| Back Pressure | 100 - 200 bar | Maintains the CO2 in a supercritical state and influences mobile phase density. |
Applications of 2r 2 Fluoropropan 1 Amine Hydrochloride in Synthetic and Materials Chemistry Non Clinical Research
Role as a Chiral Building Block in Organic Synthesis
Chiral building blocks are essential for the enantioselective synthesis of complex molecules. The stereogenic center and the functional groups of (2R)-2-fluoropropan-1-amine hydrochloride make it a candidate for several applications in this field.
Precursor to Chiral Ligands for Asymmetric Catalysis
The primary amine group in this compound serves as a key functional handle for its derivatization into chiral ligands. These ligands can then be complexed with transition metals to form catalysts for asymmetric reactions. The synthesis of such ligands would typically involve the reaction of the amine with various electrophiles to introduce coordinating moieties like phosphines, oxazolines, or pyridines. The fluorine atom at the stereocenter could impart unique electronic properties to the resulting ligand, potentially influencing the enantioselectivity and activity of the catalyst.
Hypothetical Ligand Synthesis and Application
| Ligand Type | Synthetic Precursor | Potential Catalytic Application |
| Chiral Phosphine-Amine | (2R)-2-fluoropropan-1-amine | Asymmetric Hydrogenation |
| Chiral Bis(oxazoline) | (2R)-2-fluoropropan-1-amine | Asymmetric Diels-Alder Reactions |
| Chiral Salen-type | (2R)-2-fluoropropan-1-amine | Asymmetric Epoxidation |
Intermediate in the Total Synthesis of Complex Molecules
In the total synthesis of natural products and pharmaceuticals, the introduction of stereocenters with specific functionalities is crucial. This compound could serve as a key intermediate to introduce a fluorinated stereocenter. The amine group can be transformed into other functionalities, or it can be used to couple the fragment to a larger molecular scaffold. The presence of fluorine can also enhance the biological activity and metabolic stability of the final target molecule.
Scaffold for the Development of Novel Chiral Auxiliaries
A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. this compound could be converted into a chiral auxiliary, for instance, by forming an amide with a carboxylic acid. The fluorine atom's steric and electronic influence could then direct the stereoselective alkylation or acylation at the α-position of the carbonyl group. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Development of Fluoroamine-Based Functional Materials
The unique properties of organofluorine compounds, such as high thermal stability and distinct polarity, make them attractive for the development of functional materials.
Incorporation into Chiral Polymers and Metal-Organic Frameworks (MOFs)
Chiral polymers are of interest for applications such as chiral chromatography and enantioselective sensing. mdpi.com The amine functionality of this compound would allow its incorporation into a polymer backbone, for example, through polymerization with appropriate comonomers. The resulting polymer would possess chiral recognition sites due to the stereocenters and the specific interactions involving the fluoro-amine moiety.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.gov Amine-functionalized linkers are often used to enhance the properties of MOFs, such as for CO2 capture. rsc.org A chiral fluoro-amine linker derived from this compound could be synthesized and used to construct chiral MOFs. These materials could have potential applications in enantioselective separations or catalysis.
Design of Chiral Solvating Agents and Shift Reagents for NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. nih.gov Chiral solvating agents (CSAs) are used to differentiate the NMR signals of enantiomers by forming transient diastereomeric complexes. semmelweis.huunipi.it A derivative of this compound, for instance, an amide or a urea, could be designed to act as a CSA. The fluorine atom would provide an additional NMR-active nucleus (¹⁹F) for analysis, which can be advantageous due to its high sensitivity and the large chemical shift dispersion of fluorine.
Potential NMR Shift Differentiation with a CSA Derived from this compound
| Analyte | Potential Interacting Moiety on CSA | Expected NMR Signal Differentiation |
| Chiral Carboxylic Acid | Amine/Amide | ¹H and ¹⁹F NMR |
| Chiral Alcohol | Amide/Urea | ¹H and ¹⁹F NMR |
| Chiral Amine | Carboxylic Acid/Urea | ¹H and ¹⁹F NMR |
Use in Advanced Chemical Probe Development and Mechanistic Biological Tool Research (Non-Clinical)
In the realm of non-clinical research, this compound serves as a key component in the synthesis of specialized molecular tools. These tools are designed to investigate biological processes at the molecular level without the intention of therapeutic application. The presence of the fluorine atom can confer unique properties, such as altered basicity of the amine group, increased metabolic stability, and the potential for ¹⁹F NMR studies. researchgate.netrroij.com
The development of specific enzyme inhibitors is crucial for elucidating enzyme mechanisms, validating their roles in biological pathways, and for high-throughput screening assays. The incorporation of this compound into potential inhibitor scaffolds can significantly influence their potency and selectivity. The fluorine atom, being highly electronegative, can alter the pKa of the neighboring amine, which can in turn affect the binding interactions with amino acid residues in the active site of an enzyme. researchgate.net
For instance, in the design of inhibitors for enzymes such as proteases, kinases, or transferases, the amine group of this compound can serve as a key anchoring point or as a mimic of a natural substrate's functional group. The fluorine atom can introduce favorable non-covalent interactions, such as dipole-dipole or hydrogen bonding, with the enzyme's active site. Furthermore, the stereochemistry of the (2R) configuration is critical for achieving enantioselectivity in binding to the chiral environment of an enzyme.
While specific data on inhibitors derived from this compound is not extensively available, the principles of its application can be illustrated by the structure-activity relationships of other fluorinated compounds in enzyme inhibition. For example, studies on fluorine-substituted cinnamic acid derivatives as cholinesterase inhibitors have demonstrated that the position of the fluorine atom significantly impacts inhibitory activity and selectivity. nih.gov
Table 1: Illustrative Examples of Fluorinated Compounds as Enzyme Inhibitors (in vitro)
| Compound Class | Target Enzyme | Key Findings |
| Fluorine-substituted cinnamic acid derivatives | Acetylcholinesterase (AChE) | Para-substituted fluorine compounds showed potent activity against AChE. nih.gov |
| Fluorinated benzenesulfonamides | Amyloid-β Aggregation | The arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety was crucial for inhibitory activity. |
The use of fluorinated building blocks is a dominant strategy in the discovery of bioactive molecules. nih.govtandfonline.com The chiral nature of This compound makes it particularly suitable for the synthesis of stereochemically defined inhibitors, which is essential for understanding the stereo-specific requirements of enzyme-ligand interactions. nih.gov
Receptor binding affinity probes are indispensable tools for mapping the binding sites of receptors and for understanding the structural basis of ligand recognition. The development of chiral scaffolds is of paramount importance as most biological receptors are chiral and exhibit stereoselective binding. This compound provides a stereochemically defined building block for the synthesis of such probes.
The incorporation of this chiral fluoroamine into a larger molecular scaffold can be used to systematically probe the steric and electronic requirements of a receptor's binding pocket. The fluorine atom can act as a sensitive reporter for binding events when using techniques like ¹⁹F NMR spectroscopy. This is due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which can provide detailed information about the local environment of the fluorine atom upon binding to a receptor. researchgate.net
The synthesis of a library of chiral probes with systematic modifications can help in elucidating the structure-activity relationships (SAR) for receptor binding. For example, a study on analogues of a fluorinated inhibitor of human equilibrative nucleoside transporters (ENTs) revealed that modifications to the fluorophenyl moiety could alter the inhibitory potency and selectivity for different transporter subtypes. frontiersin.org This highlights the importance of the strategic placement of fluorine in modulating biological activity.
Table 2: Properties of this compound Relevant to Probe Development
| Property | Relevance in Probe Design |
| Chirality (2R)-configuration | Ensures stereospecific interactions with chiral biological targets like receptors and enzymes. |
| Fluorine Atom | Can enhance binding affinity, metabolic stability, and lipophilicity. researchgate.net Acts as a ¹⁹F NMR probe for binding studies. researchgate.net |
| Primary Amine Group | Provides a reactive handle for synthetic elaboration into more complex scaffolds. Can participate in key hydrogen bonding interactions within a binding site. |
Structure Activity Relationship Studies Non Clinical and Analog Design of 2r 2 Fluoropropan 1 Amine Hydrochloride
Systematic Modification of the Fluoroamine Scaffold
The exploration of the chemical space around the (2R)-2-fluoropropan-1-amine scaffold involves systematic structural modifications to probe the effects of these changes on the molecule's intrinsic properties. These modifications primarily focus on the position and number of fluorine substituents, as well as alterations to the carbon backbone.
Investigation of Analogues with Varied Fluorine Substitution Patterns
The position of the fluorine atom on the propanamine chain significantly influences the electronic properties of the molecule, particularly the basicity (pKa) of the amine group. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, which in turn affects the compound's ionization state at physiological pH and its potential interactions with biological targets. nih.gov
Systematic studies on related aliphatic amines have shown that the impact of fluorination on pKa is distance-dependent. nih.gov For instance, fluorine substitution at the β- or γ-position to an amine generally results in a significant shift in pKa. nih.gov Moving the fluorine atom from the C2 position to the C1 or C3 positions of the propanamine skeleton would be expected to yield analogs with different pKa values and, consequently, altered lipophilicity and membrane permeability profiles.
Furthermore, the introduction of additional fluorine atoms, such as in difluoro or trifluoro derivatives, can further amplify these effects. For example, trifluorinated derivatives like 1,1,1-trifluoropropan-2-amine (B128076) show enhanced metabolic stability due to the strength of the C-F bonds, making them resistant to oxidative metabolism. A comparative analysis of such analogs is essential for a comprehensive SAR understanding.
| Compound | Fluorine Position | Expected Impact on Amine pKa (Relative to Non-fluorinated) | Anticipated Change in Lipophilicity (logP) |
|---|---|---|---|
| 1-Fluoropropan-2-amine | C1 | Significant decrease | Variable, dependent on intramolecular interactions |
| 2-Fluoropropan-1-amine (B12122752) | C2 | Moderate decrease | Variable, dependent on conformational effects |
| 3-Fluoropropan-1-amine | C3 | Slight decrease | Likely increase |
Synthesis and Research on Homologs and Isoelectronic Derivatives
The synthesis of homologs, involving the extension or shortening of the carbon chain, and the preparation of isoelectronic derivatives, where atoms or groups are replaced by others with similar electronic configurations, are key strategies in analog design.
Bioisosteric replacement is another powerful tool in medicinal chemistry for fine-tuning a molecule's properties. cambridgemedchemconsulting.com In the context of the fluoroamine scaffold, the fluorine atom could be replaced by other small, electronegative groups such as a hydroxyl (OH) or cyano (CN) group. While not isoelectronic in the strictest sense, these groups can mimic some of the electronic effects of fluorine while introducing different hydrogen bonding capabilities or steric profiles. Similarly, the amine group could be part of a bioisosteric replacement strategy, for example, by incorporating it into a heterocyclic ring like a 1,2,3-triazole, which can act as an amide bioisostere. nih.gov
| Modification Type | Analog Example | Rationale for Investigation |
|---|---|---|
| Homologation (Chain Extension) | (2R)-2-Fluorobutan-1-amine | To explore the impact of increased chain length on spatial interactions. |
| Homologation (Chain Shortening) | (R)-1-Fluoroethan-1-amine | To assess the minimal structural requirements for activity. |
| Bioisosteric Replacement (F → OH) | (2R)-2-Hydroxypropan-1-amine | To introduce hydrogen bonding donor capability and alter polarity. |
| Bioisosteric Replacement (F → CN) | (2R)-2-Cyanopropan-1-amine | To modify electronic properties and introduce a different steric profile. |
Influence of Stereochemistry on Chemical Properties and Reactivity Profiles
Chirality is a fundamental aspect of molecular recognition in biological systems. The (2R) configuration of the parent compound dictates a specific three-dimensional arrangement of its substituents. The synthesis and comparative study of its enantiomer, (2S)-2-fluoropropan-1-amine, are essential to understand the role of stereochemistry in its chemical and potential biological activity.
The spatial orientation of the fluorine atom and the amino group can significantly influence intramolecular interactions, such as gauche effects, which can stabilize certain conformations. beilstein-journals.org These conformational preferences can, in turn, affect the molecule's reactivity and how it presents its functional groups for interaction with other molecules. For example, the relative orientation of the C-F bond and the nitrogen lone pair can influence the amine's nucleophilicity and its susceptibility to enzymatic transformations.
Design Principles for Novel Fluoroamine Scaffolds with Enhanced Selectivity or Reactivity
The insights gained from SAR studies on (2R)-2-fluoropropan-1-amine and its analogs can be distilled into a set of design principles for the creation of novel fluoroamine scaffolds with improved properties.
One key principle is the strategic placement of fluorine to modulate the pKa of the amine. This allows for the fine-tuning of the compound's ionization state to optimize interactions with a target, such as forming a salt bridge with an acidic residue in a protein, while also influencing properties like solubility and cell permeability. nih.gov
Another important design consideration is the use of fluorine to block sites of metabolism. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, thus increasing the metabolic stability and half-life of a drug candidate. tandfonline.com By placing fluorine at positions susceptible to oxidative metabolism in a non-fluorinated analog, a more robust compound can be designed.
Furthermore, the concept of "Janus face" molecules, where one face of a cyclic scaffold is fluorinated and the other is hydrogenated, can be adapted to acyclic systems to create molecules with distinct polar and non-polar surfaces. This can lead to enhanced binding affinity and selectivity through specific hydrophobic and polar interactions with a target protein.
Finally, the incorporation of the fluoroamine motif into more rigid or conformationally constrained scaffolds can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. This can be achieved by incorporating the fluoroamine into a cyclic system or by introducing other functional groups that limit conformational freedom.
Future Research Directions and Unresolved Challenges for 2r 2 Fluoropropan 1 Amine Hydrochloride
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the synthesis of fluorinated compounds, including (2R)-2-fluoropropan-1-amine hydrochloride, is the reliance on hazardous and toxic fluorinating reagents. lifetechnology.com Future research must prioritize the development of greener, safer, and more sustainable synthetic methodologies.
Key Research Thrusts:
Benign Fluorinating Agents: A significant push is needed to replace traditional, often harsh, fluorinating agents with safer alternatives. The use of alkali metal fluorides like potassium fluoride (B91410) (KF), which is inexpensive and easy to handle, represents a promising avenue. acs.org Catalytic systems that can activate such benign fluoride sources for enantioselective fluorination are highly sought after.
Biocatalysis and Chemoenzymatic Synthesis: Enzymatic approaches offer a highly sustainable route to chiral organofluorines. the-innovation.org Aldolases, for instance, have been shown to catalyze the formation of carbon-carbon bonds with fluorinated substrates, offering high stereoselectivity under mild, aqueous conditions. princeton.edu Developing specific enzymes or engineering existing ones to accept precursors of this compound could provide an environmentally friendly and highly efficient synthetic pathway.
Atom Economy: Research should focus on synthetic strategies that maximize the incorporation of atoms from reactants into the final product. This includes exploring catalytic C-H functionalization to directly install the amine or fluorine moieties, thereby avoiding the use of protecting groups and reducing waste streams.
Table 1: Comparison of Synthetic Approaches
| Synthetic Strategy | Advantages | Challenges | Sustainability Impact |
|---|---|---|---|
| Traditional Fluorination (e.g., DAST) | Established reactivity | Hazardous reagents, poor atom economy, byproduct formation nih.gov | Low |
| Benign Fluoride Sources (e.g., KF) | Low cost, safe, abundant acs.org | Requires effective catalytic activation, solubility issues | Medium to High |
| Biocatalysis | High enantioselectivity, mild conditions, aqueous media the-innovation.org | Enzyme discovery and engineering, substrate scope limitations | High |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The presence of a fluorine atom significantly alters the electronic properties of a molecule, which can lead to novel reactivity. wikipedia.orgrsc.org Future work should aim to uncover and harness these unique properties to develop new chemical transformations.
Areas for Exploration:
Fluorine-Directed Reactivity: Investigating how the C-F bond can influence reactions at adjacent or remote positions in the molecule. This could involve using the fluorine atom to direct C-H activation or to stabilize reactive intermediates, opening up new synthetic pathways.
Novel Fluoroalkylation Reactions: While this compound itself is a product, understanding its reactivity is key to its application. Research into how this and similar fluoroamines participate in nucleophilic, electrophilic, or radical reactions will expand their utility as building blocks. rsc.org
Transition Metal Catalysis: Developing new transition metal-catalyzed reactions that involve C-F bond activation or leverage the electronic effects of the fluorine substituent is a frontier in organofluorine chemistry. oup.com This could lead to unprecedented methods for derivatizing the molecule or using it in complex catalytic cycles.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The complexity of enantioselective synthesis and the subtle effects of fluorination make this area ripe for the application of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can accelerate discovery and deepen our understanding of structure-reactivity relationships.
Future Applications:
Predictive Modeling: AI algorithms can be trained on existing reaction data to predict the outcomes of enantioselective fluorination reactions, including yield and enantiomeric excess (% ee). nih.govaihub.org This can significantly reduce the experimental effort required to optimize reaction conditions for the synthesis of this compound.
Catalyst and Ligand Design: Generative AI models can design novel chiral ligands or catalysts specifically tailored for the asymmetric synthesis of fluorinated molecules. nih.gov By identifying key molecular descriptors that correlate with high enantioselectivity, these models can guide the synthesis of more effective catalysts. nih.gov
Elucidating Molecular Properties: AI can help in analyzing complex spectroscopic data to determine the absolute configuration and conformational landscape of chiral molecules like this compound, which is crucial for understanding its interactions in biological or material contexts. aihub.orguva.nl
Expanding Non-Clinical Research Applications in Emerging Fields
The unique properties conferred by fluorine make fluorinated compounds highly valuable in various research fields beyond traditional pharmaceuticals. wikipedia.orgnih.gov Future research should explore the use of this compound as a specialized building block or tool in these areas.
Potential Research Areas:
Medicinal Chemistry Probes: The introduction of fluorine can alter pKa, lipophilicity, and metabolic stability. nih.govalfa-chemistry.commdpi.com this compound can serve as a valuable building block for creating libraries of novel bioactive compounds. Its specific stereochemistry and fluorination pattern can be used to probe drug-receptor interactions with high precision.
Materials Science: Fluorinated segments can impart unique properties to polymers and materials, such as thermal stability and hydrophobicity. Investigating the incorporation of this compound into larger molecular architectures could lead to the development of new functional materials.
Agrochemicals: Chiral amines are important components of many agrochemicals. acs.org The fluorinated nature of this compound could lead to the development of new pesticides or herbicides with enhanced potency or improved environmental profiles.
Challenges in Scaling Up Enantioselective Synthesis for Research Applications
Transitioning an enantioselective synthesis from a laboratory-scale procedure to one that can produce gram- or kilogram-quantities for extensive research presents significant hurdles. researchgate.net
Key Challenges:
Catalyst Efficiency and Cost: Many asymmetric catalysts, particularly those based on precious metals like rhodium or iridium, are expensive. For scale-up, highly efficient catalysts with low loading and high turnover numbers are essential to make the process economically viable. nih.gov
Downstream Processing: The separation of the chiral amine product from the reaction mixture, which may contain the catalyst, unreacted starting materials, and byproducts, is a major bottleneck in scaling up transaminase and other amine synthesis reactions. researchgate.net Developing efficient and scalable purification methods is critical.
Robustness and Reproducibility: Reactions that work well on a small scale may not be reproducible on a larger scale due to issues with heat transfer, mixing, and reagent addition. Ensuring the robustness of the enantioselective synthesis of this compound is a crucial and unresolved challenge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
